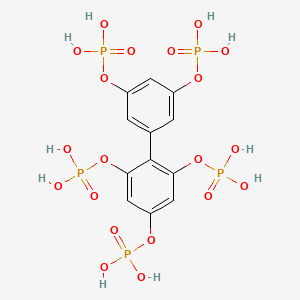
Biphenyl 2,3',4,5',6-Pentakisphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl 2,3’,4,5’,6-Pentakisphosphate is a novel inositol polyphosphate surrogate. It is a biphenyl derivative with five phosphate groups attached to two rings. This compound has been studied for its ability to modulate calcium responses in rat hepatocytes and inhibit the activity of inositol 5-phosphatases .
Méthodes De Préparation
The synthesis of Biphenyl 2,3’,4,5’,6-Pentakisphosphate involves the attachment of phosphate groups to the biphenyl structure. The synthetic route typically includes the use of benzene polyphosphates as starting materials. The reaction conditions involve the use of specific reagents and catalysts to achieve the desired phosphorylation
Analyse Des Réactions Chimiques
Biphenyl 2,3’,4,5’,6-Pentakisphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details are limited.
Substitution: The phosphate groups can be substituted under certain conditions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include phosphoric acid derivatives and catalysts that facilitate the phosphorylation process. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The primary product is the pentakisphosphate derivative, but other phosphorylated biphenyl compounds can also be formed.
Applications De Recherche Scientifique
Biphenyl 2,3’,4,5’,6-Pentakisphosphate has several scientific research applications:
Chemistry: It is used as a surrogate for inositol polyphosphates in various chemical studies.
Biology: The compound modulates calcium responses in cells, making it useful for studying calcium signaling pathways.
Medicine: Its ability to inhibit inositol 5-phosphatases suggests potential therapeutic applications in diseases where these enzymes are involved.
Mécanisme D'action
The mechanism of action of Biphenyl 2,3’,4,5’,6-Pentakisphosphate involves its interaction with inositol 5-phosphatases. It inhibits the activity of these enzymes by competing with their natural substrates. This inhibition leads to an increase in inositol 1,4,5-trisphosphate levels, which in turn affects calcium signaling pathways. The compound also directly interacts with the inositol 1,4,5-trisphosphate receptor, further modulating calcium oscillations in cells .
Comparaison Avec Des Composés Similaires
Biphenyl 2,3’,4,5’,6-Pentakisphosphate is unique due to its structure and the specific placement of phosphate groups. Similar compounds include:
Inositol 1,3,4,5,6-Pentakisphosphate: Another inositol polyphosphate with five phosphate groups, but with a different structural arrangement.
Inositol 1,4,5-Trisphosphate: A well-known inositol phosphate involved in calcium signaling.
Benzene Polyphosphates: Compounds with phosphate groups attached to a benzene ring, used as starting materials for synthesizing biphenyl derivatives.
Biphenyl 2,3’,4,5’,6-Pentakisphosphate stands out due to its dual effect on calcium signaling, both through enzyme inhibition and direct receptor interaction.
Propriétés
Formule moléculaire |
C12H15O20P5 |
|---|---|
Poids moléculaire |
634.10 g/mol |
Nom IUPAC |
[2-(3,5-diphosphonooxyphenyl)-3,5-diphosphonooxyphenyl] dihydrogen phosphate |
InChI |
InChI=1S/C12H15O20P5/c13-33(14,15)28-7-1-6(2-8(3-7)29-34(16,17)18)12-10(31-36(22,23)24)4-9(30-35(19,20)21)5-11(12)32-37(25,26)27/h1-5H,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27) |
Clé InChI |
ZCSNVIKBMFGCLE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1OP(=O)(O)O)OP(=O)(O)O)C2=C(C=C(C=C2OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




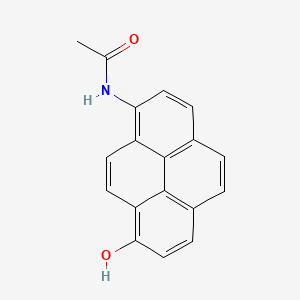
![(4R,6S)-5,6-Dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl Ester Benzenemethanesulfonic Acid](/img/structure/B13406412.png)
![(2R,5S,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13406415.png)
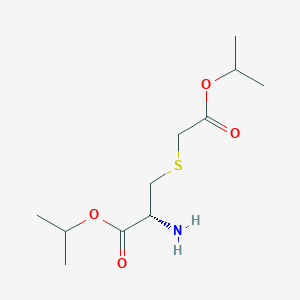
![[2-[2-[[2-(5-Chloro-2-hydroxybenzoyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B13406423.png)

![(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)
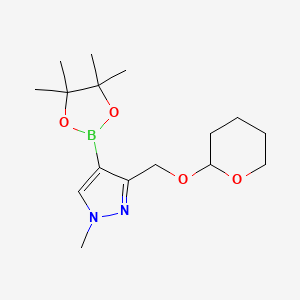
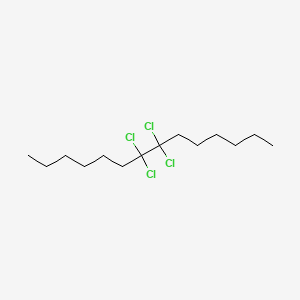

![(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)
![(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-diol](/img/structure/B13406460.png)
